molecular formula C11H15NSi B1312356 4-((Trimethylsilyl)ethynyl)aniline CAS No. 75867-39-9

4-((Trimethylsilyl)ethynyl)aniline

Cat. No. B1312356
CAS RN: 75867-39-9
M. Wt: 189.33 g/mol
InChI Key: CHTZIDLXGXGNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07850872B2

Procedure details

As shown in the following Reaction 1, 300 mg (1.37 mmol) of 4-iodoaniline was melted in 5 mL of trimethylamine, and 0.20 mL (1.46 mmol, 1.07 eq) of trimethylsilylacetylene, 4 mg (0.0068 mmol, 0.5 mol %) of dichlorobis-(triphenylphosphine)palladium(II), and 2 mg (0.013 mmol, 1 mol %) of copper iodide were added thereto, and then the reaction solution was stirred under nitrogen atmosphere for 12 hours. Next, the reaction solution was filtered with ether, and was extracted with 10 mL of 2M ammonium chloride aqueous solution 2 times and with 1M sodium chloride aqueous solution 1 time. The organic solvent layer was dehydrated with magnesium sulfate, filtered, and then distilled under reduced pressure. The compound distilled under reduced pressure was purified with a column chromatography (mobile phase volume ratio; ethylacetate:n-hexane=1:4) to obtain 246 mg of 4-trimethylsilylethynylaniline with the yield of 98%. NMR data of the obtained compound is as follows. [1H NMR (400 MHz, CDCl3): δ 0.24-0.27 (m, 9H), 3.81 (s, 2H), 6.58 (d, 2H), 7.29 (d, 2H)].
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
catalyst
Reaction Step Two
Quantity
2 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH3:9][Si:10]([C:13]#[CH:14])([CH3:12])[CH3:11]>CN(C)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I>[CH3:9][Si:10]([C:13]#[C:14][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1)([CH3:12])[CH3:11] |^1:21,40|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
4 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
2 mg
Type
catalyst
Smiles
[Cu](I)I
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction solution was stirred under nitrogen atmosphere for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Next, the reaction solution was filtered with ether
EXTRACTION
Type
EXTRACTION
Details
was extracted with 10 mL of 2M ammonium chloride aqueous solution 2 times and with 1M sodium chloride aqueous solution 1 time
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The compound distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified with a column chromatography (mobile phase volume ratio; ethylacetate:n-hexane=1:4)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C[Si](C)(C)C#CC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 246 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.